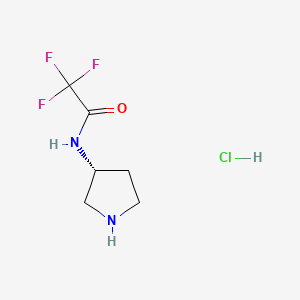

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSIQCZAFAEDH-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655164 | |

| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141043-16-5 | |

| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141043-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrolidine ring, a stereocenter at the 3-position, and a trifluoroacetamido group, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The trifluoroacetamido moiety can enhance the metabolic stability and binding affinity of parent molecules, while the pyrrolidine scaffold is a common feature in many FDA-approved drugs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its potential role in modulating key signaling pathways relevant to neurological disorders.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and water solubility, which is advantageous for handling and formulation in a laboratory setting.[2] The presence of the trifluoroacetamido group introduces significant polarity.[2] Its specific (3R) stereochemistry results in optical activity, a critical feature for selective interaction with biological targets.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 141043-16-5 | [2] |

| Molecular Formula | C₆H₁₀ClF₃N₂O | [2] |

| Molecular Weight | 218.61 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 235 °C (lit.) | [3] |

| Optical Rotation | [α]²⁰/D = +25° to +28° (c=1 in H₂O) | [3] |

| Purity | ≥98% (Assay by titration) | [3] |

| Solubility | Soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a general synthetic approach can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route starts from a commercially available chiral precursor, (3R)-aminopyrrolidine, followed by trifluoroacetylation.

Proposed Synthetic Workflow

The synthesis would likely involve the reaction of a protected form of (3R)-aminopyrrolidine with a trifluoroacetylating agent, followed by deprotection and salt formation.

References

An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the structure, properties, and applications of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a key chiral building block for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral organic compound featuring a pyrrolidine ring.[1] The trifluoroacetamido group significantly enhances its polarity and solubility in polar solvents.[1] Its hydrochloride salt form contributes to its stability and water solubility, making it convenient for laboratory handling and formulation.[1] The (3R) stereochemistry confers optical activity, a crucial feature for its interaction with biological targets in chiral drug development.[1]

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₉F₃N₂O·HCl | [1] |

| Molecular Weight | 218.60 g/mol | [1] |

| CAS Number | 141043-16-5 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 235 °C (decomposes) | [1] |

| Optical Rotation | [α]²⁰/D = +25° to +28° (c=1 in H₂O) | [1] |

| Solubility | Soluble in polar solvents | [1] |

Structural Identifiers

| Identifier | Value | Reference |

| SMILES | C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl | [1] |

| InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 | [1] |

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Trifluoroacetylation of (3R)-3-Aminopyrrolidine Hydrochloride

This protocol is based on general procedures for the trifluoroacetylation of amines and should be optimized for specific laboratory conditions.

Materials:

-

(3R)-3-Aminopyrrolidine dihydrochloride

-

Trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent like S-ethyl trifluoroacetate.

-

A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminopyrrolidine dihydrochloride in the chosen anhydrous organic solvent.

-

Basification: Cool the suspension in an ice bath (0 °C). Add the non-nucleophilic base dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.

-

Addition of Trifluoroacetylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic and Analytical Data

Specific, publicly available spectroscopic data (NMR, IR) for this compound is limited. However, based on its known structure, the expected spectral characteristics can be predicted.

Expected ¹H and ¹³C NMR Data

The following are predicted chemical shifts (δ) in ppm relative to a standard reference. Actual values may vary depending on the solvent and other experimental conditions.

-

¹H NMR:

-

Protons on the pyrrolidine ring would appear in the aliphatic region (approximately 1.5-4.0 ppm).

-

The proton at the chiral center (C3) would likely be a multiplet.

-

The N-H proton of the amide would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

The protons adjacent to the nitrogen atoms would be shifted downfield.

-

-

¹³C NMR:

-

The carbonyl carbon of the trifluoroacetamide group would appear significantly downfield (around 155-160 ppm).

-

The carbon of the trifluoromethyl group would be a quartet due to coupling with the three fluorine atoms.

-

The carbons of the pyrrolidine ring would appear in the aliphatic region.

-

Expected IR Spectroscopy Data

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ for the amide carbonyl group.

-

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.[4][5]

Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral 3-aminopyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[6][7] These drugs, such as Sitagliptin (Januvia®), are used for the treatment of type 2 diabetes.[8][9] The chiral pyrrolidine moiety is a key component of the pharmacophore that interacts with the active site of the DPP-4 enzyme.

DPP-4 Signaling Pathway and Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] These hormones are released in response to food intake and stimulate insulin secretion from the pancreas in a glucose-dependent manner. By inhibiting DPP-4, drugs synthesized from precursors like this compound can increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[10]

Caption: The role of DPP-4 in glucose homeostasis and its inhibition.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its unique structural and chemical properties make it an essential component in the synthesis of complex, biologically active molecules, most notably DPP-4 inhibitors for the treatment of type 2 diabetes. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its role in drug development, serving as a key resource for researchers in the field.

References

- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]

- 2. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of CAS 141043-16-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral organic compound with CAS number 141043-16-5, chemically identified as (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride. This compound is a valuable building block in pharmaceutical research and synthesis, particularly in the development of novel drug candidates where specific stereochemistry is crucial for biological activity.

Core Chemical and Physical Data

The quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and formulation development.

| Property | Value |

| CAS Number | 141043-16-5 |

| Chemical Name | This compound |

| Synonyms | (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl, (R)-3-(Trifluoroacetamido)pyrrolidine HCl, 2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride |

| Molecular Formula | C₆H₁₀ClF₃N₂O or C₆H₉F₃N₂O·HCl |

| Molecular Weight | 218.60 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 235 °C |

| Specific Rotation | [α]²⁰/D = +25.0 to +28.0° (c=1, H₂O) |

| Solubility | Soluble in polar solvents; water-soluble.[1] |

| Purity | Typically >98.0% |

| InChI | InChI=1/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 |

| Canonical SMILES | C1CN--INVALID-LINK--NC(=O)C(F)(F)F.Cl |

| Stability | Stable under recommended storage conditions (cool, dark place, <15°C).[2] Light sensitive.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures standard in the field of chemistry.

2.1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (approximately 10-20 °C/min) to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

2.2. Specific Rotation Measurement

As a chiral compound, the specific rotation is a defining characteristic.

-

Apparatus: A polarimeter with a sodium D-line lamp (589 nm) and a thermostated sample cell (typically 1 dm).

-

Procedure:

-

A solution of this compound is prepared by accurately weighing the solid and dissolving it in a precise volume of deionized water to achieve a concentration of 1 g/100 mL (c=1).

-

The polarimeter is calibrated to zero using a blank solution (deionized water).

-

The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.

-

The optical rotation (α) of the solution is measured at a constant temperature (20 °C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

-

2.3. Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

-

Apparatus: Vials, an orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).

-

The vial is sealed and placed on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a calibrated HPLC-UV method.

-

The solubility is reported in units such as mg/mL or mol/L.

-

Application in Synthesis and Relevant Biological Pathways

This compound serves as a crucial chiral building block in the synthesis of various biologically active molecules.[1] The trifluoroacetamido group can be hydrolyzed to reveal a primary amine, which can then be further functionalized. The (3R)-stereocenter is essential for the specific interactions of the final drug product with its biological target.

A significant application of chiral pyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Signaling Pathway: Mechanism of Action of DPP-IV Inhibitors

DPP-IV is an enzyme that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, which in turn helps to regulate blood glucose levels.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, signaling pathways, or comprehensive biological activity of the compound (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride. Consequently, this document serves as a technical guide outlining a strategic and hypothetical approach to elucidating its core mechanism, based on established principles in pharmacology and drug discovery for novel chemical entities containing the prevalent pyrrolidine scaffold.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its ubiquity in both natural products and synthetic drugs stems from its favorable pharmacological properties. The three-dimensional nature of the sp³-hybridized carbons allows for intricate and specific interactions with biological targets, while the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to binding affinity and influencing physicochemical properties like solubility. Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[3][4]

Elucidating the Mechanism of Action: A Proposed Workflow

Given the novelty of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride, a systematic and multi-faceted experimental approach is required to determine its mechanism of action. The following proposed workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. Below are outlines for key experiments proposed in the workflow.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot for Signaling Pathway Analysis

-

Principle: This technique is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to compound treatment.

-

Protocol:

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Potential Signaling Pathways

Without experimental data, any proposed signaling pathway is purely speculative. However, based on the activities of other pyrrolidine-containing molecules, one could hypothesize involvement in pathways such as:

-

PI3K/Akt/mTOR Pathway: This is a critical pathway in cell survival, proliferation, and metabolism. Several pyrrolidine derivatives have been shown to modulate this pathway.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

-

GPCR Signaling: Given the prevalence of pyrrolidine structures in GPCR ligands, the compound could act as an agonist or antagonist at a specific G-protein coupled receptor.

The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase in the PI3K/Akt pathway.

Caption: A hypothetical inhibition of the PI3K/Akt signaling pathway.

Quantitative Data of Related Pyrrolidine Derivatives

While no quantitative data exists for the target compound, the following table summarizes publicly available data for other pyrrolidine derivatives to provide context for potential biological activities and potencies.

| Compound Class | Target/Assay | Cell Line | IC50/EC50 | Reference |

| (S)-pyrrolidines | CXCR4 Receptor Binding | - | 79 nM | [2] |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (MES test) | In vivo (mice) | 80.38 mg/kg | [2] |

| 1,2,4-oxadiazole pyrrolidines | E. coli DNA gyrase | - | 120 ± 10 nM | [3][4] |

| Pyrrolidine sulfonamides | DPP-IV Enzyme Inhibition | - | 11.32 ± 1.59 μM | [3][4] |

Conclusion

The exploration of novel chemical entities like (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride is fundamental to advancing therapeutic innovation. Although its specific mechanism of action remains to be elucidated, the strategies and methodologies outlined in this technical guide provide a robust framework for its investigation. The rich pharmacology of the pyrrolidine scaffold suggests a high potential for discovering a defined and potent biological activity. Future research, following a systematic workflow as proposed, will be essential in unlocking the therapeutic promise of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Current Applications and Future Directions

For Researchers, Scientists, and Drug Development Professionals

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. While extensive research details its utility as a key building block in the synthesis of complex bioactive molecules, a comprehensive public data repository on its intrinsic biological activity remains to be established. This guide synthesizes the available information on this compound, focusing on its chemical properties, its primary role as a synthetic intermediate, and the potential biological relevance of the structural motifs it contains.

Chemical Profile and Properties

This compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a trifluoroacetamido group at the 3-position and a specific (R) stereochemistry. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various chemical reactions.[1] The trifluoroacetamido group is a key feature, known to enhance the bioactivity and solubility of molecules it is incorporated into.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141043-16-5 | [1][2] |

| Molecular Formula | C₆H₉F₃N₂O · HCl | [1] |

| Molecular Weight | 218.60 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Purity | ≥98% | [2] |

Note: Some properties are based on typical supplier specifications and may vary.

Primary Application as a Synthetic Intermediate

Current scientific literature and commercial availability position this compound predominantly as a versatile chiral intermediate in the synthesis of novel pharmaceutical agents.[1][2] Its structural features make it an attractive starting material for creating a diverse range of more complex molecules with potential therapeutic applications.

Role in the Development of Therapeutics for Neurological Disorders

A significant application of this compound is in the synthesis of drug candidates targeting neurological disorders.[2] The pyrrolidine scaffold is a common feature in many centrally active compounds, and the specific stereochemistry and functional groups of this molecule provide a framework for building molecules with desired pharmacological properties. The enantiomer, (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, is also noted for its use as an intermediate in the synthesis of pharmaceuticals for neurological conditions.[3]

Utility in Biochemical Research

Beyond drug synthesis, this compound and its enantiomer are utilized in biochemical research, particularly in studies related to enzyme inhibition and protein interactions.[2][3] The trifluoroacetamido group can act as a hydrogen bond donor or acceptor, potentially influencing the binding of the final synthesized molecule to biological targets.

Biological Significance of the Pyrrolidine Scaffold

The logical workflow for utilizing this compound in drug discovery is outlined below:

Future Outlook and Research Directions

The established role of this compound as a valuable synthetic building block is clear. Future research efforts could diverge into two main areas:

-

Continued Synthetic Exploitation: The development of novel synthetic methodologies to incorporate this chiral scaffold into a wider array of complex molecules will likely continue to yield new drug candidates with diverse biological activities.

-

Investigation of Intrinsic Biological Activity: A thorough investigation into the inherent biological activity of this compound itself could be a novel research avenue. Screening this compound against a broad range of biological targets might uncover previously unknown activities, opening new avenues for its direct therapeutic application.

References

Spectroscopic data (NMR, IR, MS) for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

An In-depth Technical Guide to the Spectroscopic and Synthetic Data of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for this compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this chiral building block in their synthetic and analytical workflows.

Compound Overview

This compound is a chiral organic compound frequently employed as an intermediate in the synthesis of pharmaceutical agents. Its structure incorporates a pyrrolidine ring, a trifluoroacetamide group, and a hydrochloride salt, which imparts specific chemical and physical properties relevant to drug design and synthesis. The "(3R)" designation indicates the stereochemistry at the 3-position of the pyrrolidine ring, which is crucial for its interaction with biological targets.

Chemical Structure:

Molecular Formula: C₆H₁₀ClF₃N₂O

Molecular Weight: 218.61 g/mol

CAS Number: 141043-16-5

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established prediction models and typical values for analogous structures. These predictions serve as a reliable guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 (broad s) | Singlet | 1H | NH₂⁺ (pyrrolidinium) |

| ~9.8 (d) | Doublet | 1H | NH (amide) |

| ~4.6 (m) | Multiplet | 1H | CH (at C3) |

| ~3.5-3.8 (m) | Multiplet | 2H | CH₂ (at C5) |

| ~3.2-3.5 (m) | Multiplet | 2H | CH₂ (at C2) |

| ~2.2-2.5 (m) | Multiplet | 2H | CH₂ (at C4) |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 (q, J ≈ 37 Hz) | C=O (amide) |

| ~116 (q, J ≈ 286 Hz) | CF₃ |

| ~50 | C3 |

| ~48 | C5 |

| ~45 | C2 |

| ~30 | C4 |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3400 | Strong, Broad | N-H stretch (amide and ammonium) |

| ~2800-3000 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-H bend (amide II) |

| ~1150-1250 | Strong | C-F stretch (trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of the free base are provided.

Table 4: Predicted Mass Spectrometry Data (m/z)

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.0740 |

| [M+Na]⁺ | 205.0559 |

| [M-H]⁻ | 181.0594 |

| [M]⁺ | 182.0661 |

M refers to the free base: (3R)-3-(Trifluoroacetamido)pyrrolidine.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

This protocol describes a common method for the trifluoroacetylation of an amine.

Objective: To synthesize this compound from (3R)-3-aminopyrrolidine dihydrochloride.

Materials:

-

(3R)-3-aminopyrrolidine dihydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether (2 M solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of Free Base: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude (3R)-3-(Trifluoroacetamido)pyrrolidine. If necessary, purify by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of the compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard pulse sequences.

-

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of the solid compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To obtain a mass spectrum of the compound.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol or acetonitrile), HPLC grade

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent.

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

An In-Depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material information for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS No. 141043-16-5). This chiral building block is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutics. This document outlines its chemical and physical properties, detailed safety protocols, and its role in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its structure combines a pyrrolidine ring with a trifluoroacetamido group, rendering it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and formulation in laboratory settings.[1] The specific (3R) stereochemistry indicates its optical activity, a crucial feature for its application in developing chiral drugs that can interact specifically with biological targets.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 141043-16-5 |

| Molecular Formula | C₆H₁₀ClF₃N₂O |

| Molecular Weight | 218.60 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 235 °C (lit.)[2] |

| Solubility | Soluble in water |

| Purity | Typically >98% |

Safety and Handling

GHS Hazard Classification

Table 2: GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Experimental Protocols: A Generalized Approach

As a chiral building block, this compound is typically used as a starting material in multi-step organic syntheses. The following is a generalized protocol for its use in a coupling reaction, emphasizing safe handling.

Objective: To perform a nucleophilic substitution or coupling reaction using this compound as a key intermediate.

Materials:

-

This compound

-

An appropriate electrophile or coupling partner

-

A suitable non-protic, anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) to deprotonate the pyrrolidine nitrogen.

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard organic synthesis glassware, including a round-bottom flask, condenser, and magnetic stirrer.

-

Reaction monitoring equipment (e.g., TLC plates, LC-MS).

-

Purification supplies (e.g., silica gel for column chromatography, appropriate solvents).

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.

-

Reagent Handling (in a fume hood):

-

Wear all required PPE (goggles, lab coat, gloves).

-

Weigh the required amount of this compound in a tared vial.

-

Dissolve the compound in the chosen anhydrous solvent in the reaction flask under a continuous stream of inert gas.

-

-

Reaction Setup:

-

Add the non-nucleophilic base to the reaction mixture to neutralize the hydrochloride and deprotonate the pyrrolidine nitrogen, forming the free base in situ.

-

Add the electrophile or coupling partner to the reaction mixture.

-

If necessary, heat the reaction to the desired temperature using a heating mantle and temperature controller.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) at regular intervals until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel with an appropriate solvent system.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

-

-

Waste Disposal:

-

All chemical waste, including solvents and residual solids, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

-

Visualizations

Caption: A logical workflow for the safe handling and use of this compound in a typical organic synthesis experiment.

Caption: A schematic illustrating the role of this compound as a chiral building block in the synthesis of complex, potentially bioactive molecules for drug discovery.[2][3]

References

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: A Comprehensive Technical Review of its Applications in Drug Discovery and Beyond

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral synthetic building block that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereospecificity at the C3 position and the influence of the trifluoroacetamido group, makes it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the synthesis of therapeutic agents. We will delve into its primary applications, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.

Core Applications in Pharmaceutical Research

The principal application of this compound lies in its use as a key intermediate for the synthesis of various pharmaceutical agents. The trifluoroacetamido group serves as a protecting group for the amine functionality, which can be readily deprotected to yield the corresponding (3R)-3-aminopyrrolidine. This chiral amine is then incorporated into larger molecules to impart specific conformational constraints and to interact with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most prominent applications of (3R)-3-aminopyrrolidine derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine moiety often serves as a crucial component that binds to the S2 subsite of the DPP-4 enzyme.

While a direct synthesis starting from this compound is not explicitly detailed in the reviewed literature, the deprotection to (3R)-3-aminopyrrolidine is a standard procedure. The subsequent coupling with other pharmacophoric fragments is a key step in the synthesis of many DPP-4 inhibitors.

Table 1: In Vitro Activity of Pyrrolidine-Derived DPP-4 Inhibitors

| Compound ID | Modification on Pyrrolidine Scaffold | DPP-4 IC50 (µM) |

| Compound 1 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |

Experimental Protocol: General Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor Core

This generalized protocol outlines the deprotection of the trifluoroacetyl group and subsequent coupling, which are central to synthesizing DPP-4 inhibitors from the title compound.

Step 1: Deprotection of this compound

A common method for the deprotection of a trifluoroacetamide is hydrolysis under basic conditions.

-

This compound is dissolved in a suitable solvent such as methanol.

-

An aqueous solution of a base, for example, potassium carbonate or sodium hydroxide, is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by neutralizing the base and extracting the (3R)-3-aminopyrrolidine into an organic solvent. The product is then purified, typically by distillation or chromatography.

Step 2: Coupling with a Bioactive Moiety

The resulting (3R)-3-aminopyrrolidine is then coupled with a carboxylic acid or an activated acyl derivative, which constitutes the other part of the DPP-4 inhibitor.

-

To a solution of (3R)-3-aminopyrrolidine and the desired carboxylic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

-

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of the amine and to facilitate the reaction.

-

The reaction is stirred at room temperature until completion.

-

The final product is isolated and purified using standard techniques like column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow for DPP-4 Inhibitors

Caption: Synthetic route from the title compound to a DPP-4 inhibitor core.

Agents for Neurological Disorders

Derivatives of (3R)-3-aminopyrrolidine are also being explored for the treatment of various neurological disorders. The pyrrolidine scaffold can interact with targets in the central nervous system (CNS), such as receptors and ion channels.

Table 2: Biological Activity of Pyrrolidine Derivatives in Neurological Models

| Compound Class | Target | Biological Effect |

| Pyrrolidine derivative | Sodium Channel Blocker | Neuroprotective in a rat MCAO model of ischemic stroke |

Experimental Protocol: Synthesis of a Neuroprotective Pyrrolidine Derivative (General Approach)

The synthesis of these agents follows a similar logic to that of DPP-4 inhibitors: deprotection of the starting material followed by coupling with a suitable aromatic or heterocyclic moiety.

-

Step 1: Deprotection of This compound is carried out as described previously to yield (3R)-3-aminopyrrolidine.

-

Step 2: The resulting amine is then reacted with a functionalized aromatic or heterocyclic compound. This can be an N-alkylation reaction with an appropriate halide or a reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Step 3: The final product is purified by chromatographic methods.

Diagram 2: Logical Pathway for Developing Neuroprotective Agents

Caption: Development pipeline for novel neuroprotective pyrrolidine derivatives.

Applications in Material Science and Agrochemicals

While the primary focus of the literature is on pharmaceutical applications, this compound and its derivatives also have potential uses in material science and agrochemicals. The introduction of a chiral, fluorinated pyrrolidine moiety can influence the properties of polymers and the biological activity of pesticides.

Material Science

In material science, fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. The incorporation of chiral units like the deprotected form of the title compound into a polymer backbone could lead to materials with interesting chiroptical properties or enhanced thermal stability. However, specific examples and detailed experimental data for polymers synthesized using this particular building block are scarce in the currently available literature.

Agrochemicals

The use of chiral compounds in agrochemicals is a growing field, as single enantiomers of a pesticide can exhibit higher efficacy and reduced environmental toxicity compared to the racemic mixture. Chiral amines, such as (3R)-3-aminopyrrolidine, can be incorporated into the structure of fungicides, herbicides, or insecticides. The trifluoromethyl group present in the starting material is also a common feature in many modern agrochemicals, often enhancing their biological activity. As with material science, detailed studies on agrochemicals specifically derived from this compound are not widely reported.

Conclusion

This compound is a versatile and valuable chiral building block with established applications in the synthesis of DPP-4 inhibitors for type 2 diabetes and emerging potential in the development of treatments for neurological disorders. The deprotection of the trifluoroacetamido group to unmask the chiral (3R)-3-aminopyrrolidine is a key synthetic transformation that enables its incorporation into a wide array of target molecules. While its applications in material science and agrochemicals are conceptually promising, further research is needed to fully explore and document its potential in these areas. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important synthetic intermediate.

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity is paramount, as the desired therapeutic activity is often associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects. This technical guide provides a comprehensive overview of the methods used to determine the chiral purity and enantiomeric excess (e.e.) of this compound, offering detailed experimental protocols and data presentation for professionals in drug development and scientific research.

The trifluoroacetamido group enhances the compound's utility in synthesis, while the pyrrolidine ring is a common motif in many biologically active molecules.[1] Ensuring a high enantiomeric excess of the (3R)-enantiomer is a critical quality control step in the manufacturing and application of this intermediate.

Quantitative Data on Chiral Purity and Enantiomeric Excess

The enantiomeric excess of commercially available this compound is typically high, reflecting the stringent requirements of the pharmaceutical industry. While batch-to-batch variations exist, the data presented below represents typical values for high-purity grades of this compound.

| Parameter | Typical Value | Analytical Method |

| Chemical Purity | >98% (by titration) | Titration |

| Enantiomeric Excess (e.e.) | ≥99.0% | Chiral Gas Chromatography (GC) |

| (3S)-(-)-enantiomer content | ≤0.5% | Chiral Gas Chromatography (GC) |

Experimental Protocols for Enantiomeric Excess Determination

The determination of enantiomeric excess for this compound is most reliably achieved through chiral chromatography, specifically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Due to the compound's volatility after derivatization and the high resolution offered by modern capillary columns, chiral GC is a preferred method. A direct analysis on a chiral column is possible, but often, derivatization of the secondary amine in the pyrrolidine ring is performed to enhance separation and detection.

Proposed Method: Chiral Gas Chromatography (GC) following Derivatization

This protocol describes a representative method for the determination of the enantiomeric excess of this compound. The free base is first liberated from the hydrochloride salt and then derivatized with a suitable achiral reagent to allow for analysis on a chiral GC column.

3.1.1. Sample Preparation and Derivatization

-

Free Base Liberation:

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Add 1 mL of a 1 M aqueous solution of Sodium Hydroxide (NaOH) to neutralize the hydrochloride and liberate the free base.

-

Extract the free base into 2 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the free base.

-

-

Derivatization (N-acetylation):

-

To the dried free base, add 0.5 mL of anhydrous dichloromethane and 50 µL of acetic anhydride.

-

Add 20 µL of triethylamine as a catalyst.

-

Seal the vial and allow the reaction to proceed at room temperature for 1 hour.

-

Quench the reaction by adding 1 mL of deionized water.

-

Separate the organic layer, wash it with brine, and dry it again over anhydrous sodium sulfate.

-

The resulting solution containing the N-acetylated derivative is ready for GC analysis.

-

3.1.2. Chiral Gas Chromatography (GC) Conditions

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as an Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar column with a derivatized cyclodextrin stationary phase.[2]

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 minute.

-

Ramp: Increase to 180 °C at a rate of 5 °C/min.

-

Hold: Hold at 180 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

3.1.3. Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area of (3R)-enantiomer - Area of (3S)-enantiomer) / (Area of (3R)-enantiomer + Area of (3S)-enantiomer)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the enantiomeric excess of this compound.

Caption: Workflow for Enantiomeric Excess Determination.

Conclusion

The determination of chiral purity and enantiomeric excess is a non-negotiable aspect of quality control for chiral intermediates like this compound. The use of chiral gas chromatography, often coupled with a preceding derivatization step, provides a robust and reliable method for quantifying the enantiomeric composition of this important building block. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for implementing and understanding the analytical methodologies required to ensure the stereochemical integrity of their compounds.

References

In-Depth Technical Guide: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5), a key chiral building block in pharmaceutical and agrochemical research. This document details its commercial availability, pricing, and significant applications in the synthesis of bioactive molecules, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a chiral organic compound valued for its specific stereochemistry, which is crucial for the targeted biological activity of the final synthesized products. The trifluoroacetamido group serves as a protective group for the amine, which can be selectively removed during synthesis.

| Property | Value |

| CAS Number | 141043-16-5 |

| Molecular Formula | C₆H₉F₃N₂O·HCl |

| Molecular Weight | 218.60 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride |

| Synonyms | (R)-3-(Trifluoroacetamido)pyrrolidine HCl, (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >98% |

Commercial Suppliers and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing can vary based on the supplier, purity, and quantity purchased. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | T1369 | >98.0% | 1g, 25g |

| Chem-Impex | 41641 | ≥ 98% | Gram to kilogram scales |

| Alfa Chemistry | ACM141043165 | >98.0% | Gram to kilogram scales |

| US Biological | - | Highly Purified | 1g, 2g, 5g, 10g, 25g |

| Fisher Scientific | - | 98.0+% | 1g, 25g |

| AK Scientific | 4069AL | Not specified | 500mg |

| Santa Cruz Biotechnology | - | Not specified | Not specified |

| Oakwood Chemical | 010759 | Not specified | 1g, 5g, 25g |

Pricing is subject to change and is best obtained by direct inquiry to the suppliers.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical compounds.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific (R)-stereochemistry of this compound is essential for achieving the desired enantiomeric purity of the final drug product, which in turn is critical for its efficacy and safety.

This building block is particularly valuable in the development of drugs targeting the central nervous system, such as those for neurological disorders.[1] The trifluoroacetyl protecting group offers stability during initial synthetic steps and can be selectively removed under specific conditions to allow for further functionalization of the amine group.

One notable area of research involving 3-aminopyrrolidine derivatives is the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). These antagonists are being investigated as potential treatments for obesity and mood disorders like anxiety and depression.

Experimental Protocols

The following sections provide representative experimental protocols for the deprotection of the trifluoroacetyl group and the subsequent use of the resulting chiral amine in the synthesis of a bioactive molecule.

Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl (TFA) group is a robust protecting group that can be removed under basic conditions. The following is a general protocol for the deprotection of N-trifluoroacetylated amines.

Materials:

-

This compound

-

Methanol

-

Aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate, or ammonia)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the this compound in a mixture of methanol and water.

-

Add an aqueous solution of the chosen base to the reaction mixture. The reaction is typically stirred at room temperature.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, neutralize the mixture with a suitable acid if necessary.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected (R)-3-aminopyrrolidine.

Synthesis of an MCH-R1 Antagonist Precursor

This protocol describes a key step in the synthesis of a potent MCH-R1 antagonist, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide, starting from the deprotected (R)-3-aminopyrrolidine.

Materials:

-

(R)-3-aminopyrrolidine

-

3,5-Dimethoxybenzoyl chloride

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

2-(Bromomethyl)naphthalene

-

A suitable base for N-alkylation (e.g., potassium carbonate)

-

Anhydrous solvent for N-alkylation (e.g., acetonitrile or dimethylformamide)

Procedure:

Step 1: Amide Coupling

-

Dissolve (R)-3-aminopyrrolidine in an anhydrous solvent such as dichloromethane.

-

Add a base like triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3,5-dimethoxybenzoyl chloride in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate.

Step 2: N-Alkylation

-

Dissolve the amide intermediate from Step 1 in an anhydrous solvent such as acetonitrile.

-

Add a base like potassium carbonate to the solution.

-

Add 2-(bromomethyl)naphthalene to the mixture.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final MCH-R1 antagonist precursor.

Signaling Pathway and Mechanism of Action

As this compound is a building block, it does not have a direct signaling pathway. However, the final products synthesized from it do. For instance, MCH-R1 antagonists, which can be synthesized using this chiral pyrrolidine, act on the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to Gαi and Gαq proteins.[2][3][4]

-

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[2]

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[2]

MCH-R1 antagonists competitively block the binding of MCH to the receptor, thereby inhibiting these downstream signaling cascades.[3] This blockade is the basis for their therapeutic potential in treating conditions like obesity and mood disorders, where the MCH system is implicated.[5]

Below are diagrams illustrating the synthetic workflow and the MCH-R1 signaling pathway.

Caption: Synthetic workflow for an MCH-R1 antagonist.

Caption: MCH-R1 signaling pathway and antagonist action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetamido Group: A Linchpin in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoroacetamido group (-NHC(O)CF₃), a seemingly simple functional moiety, has emerged as a cornerstone in contemporary molecular design, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the potent electron-withdrawing nature of the trifluoromethyl group, bestow upon it a remarkable ability to modulate a molecule's physicochemical and biological characteristics. This technical guide provides a comprehensive exploration of the trifluoroacetamido group's role in molecular interactions, offering insights into its influence on non-covalent bonding, lipophilicity, metabolic stability, and overall pharmacological activity.

Core Physicochemical Properties

The trifluoroacetamido group significantly alters the electronic landscape of a molecule. The high electronegativity of the fluorine atoms polarizes the carbonyl group, enhancing its hydrogen bond accepting capability and influencing the acidity of the amide proton.

| Property | Typical Value/Observation | Reference |

| pKa of Trifluoroacetic acid | ~0.5 | [1] |

| Calculated LogP (Trifluoroacetamide) | -0.34 | [1] |

| Molecular Weight (Trifluoroacetamide) | 113.04 g/mol | [1] |

| Hydrogen Bond Acceptor Count (Trifluoroacetamide) | 1 (carbonyl oxygen) | [1] |

| Hydrogen Bond Donor Count (Trifluoroacetamide) | 1 (amide proton) | [1] |

The Trifluoroacetamido Group in Non-Covalent Interactions

The trifluoroacetamido group is a versatile participant in a range of non-covalent interactions that are critical for molecular recognition and self-assembly processes.

Hydrogen Bonding

The trifluoroacetamido moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the fluorine atoms). The electron-withdrawing trifluoromethyl group enhances the acidity of the N-H proton, making it a stronger hydrogen bond donor compared to a standard acetamido group. Conversely, the carbonyl oxygen's ability to accept a hydrogen bond is also potentiated.

Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group, of the C-F···H type, have also been observed in crystal structures, contributing to the overall stability of molecular assemblies.

Halogen Bonding

While less common than hydrogen bonding, the fluorine atoms of the trifluoroacetamido group can participate in halogen bonding interactions, acting as halogen bond acceptors. These interactions, though generally weak, can play a role in directing crystal packing and influencing ligand-protein binding.

Impact on Lipophilicity and Metabolic Stability

In the context of drug design, the introduction of a trifluoroacetamido group can have a profound impact on a molecule's pharmacokinetic profile.

Lipophilicity

The trifluoromethyl group is known to increase lipophilicity (logP). However, the presence of the polar amide group can counterbalance this effect. The overall impact on a molecule's lipophilicity is therefore context-dependent and influenced by the surrounding molecular structure. The strategic placement of a trifluoroacetamido group can be used to fine-tune the lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability

The trifluoromethyl group is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group, such as a methyl or ethyl group, with a trifluoromethyl group is a common strategy to enhance the metabolic stability of a drug candidate, thereby increasing its half-life and bioavailability.[2] The trifluoroacetamido group itself is also generally stable under physiological conditions.

The Trifluoroacetamido Group in Drug Design and Enzyme Inhibition

The unique properties of the trifluoroacetamido group make it a valuable pharmacophore in the design of enzyme inhibitors and other therapeutic agents. Its ability to engage in strong hydrogen bonding interactions can lead to high-affinity binding to target proteins. Furthermore, its metabolic stability ensures that the therapeutic effect is maintained for a longer duration.

While specific IC50 values are highly dependent on the target and the overall molecular scaffold, the introduction of a trifluoroacetamido group in place of an acetamido or other small alkyl group has been shown in numerous case studies to improve inhibitory potency due to enhanced binding interactions.

Experimental Protocols

Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

This protocol describes a typical synthesis of a trifluoroacetamido-containing compound.

Materials:

-

4-aminoacetophenone

-

Trifluoroacetic anhydride

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

n-hexane

Procedure:

-

Dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 eq) to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-